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Compound of Interest |

Compound Name: 4-Methoxy-7-nitro-1H-indole
CAS No.: 175913-27-6
Cat. No.: B595830
. J

Executive Technical Summary

4-Methoxy-7-nitro-1H-indole (CAS: 175913-27-6) is a fused bicyclic heteroaromatic
compound characterized by a "push-pull" electronic system. The electron-donating methoxy

group at the C4 position and the electron-withdrawing nitro group at the C7 position create a

unique electrostatic potential map, making this scaffold a privileged intermediate in the

synthesis of HIV-1 attachment inhibitors (e.g., Temsavir precursors) and kinase inhibitors.

Property Data

IUPAC Name 4-Methoxy-7-nitro-1H-indole

Molecular Formula CoHsN20s3

Molecular Weight 192.17 g/mol

Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly

soluble in water

pKa (Indole NH)

~13.5 (Acidified by 7-NOz group compared to

unsubstituted indole)

Key Application

Precursor for 4-methoxy-7-aminoindole (HIV-1

attachment inhibition)
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Molecular Architecture & Electronic
Characterization

The reactivity of 4-methoxy-7-nitro-1H-indole is defined by the interplay between the electron-
rich pyrrole ring and the highly polarized benzene ring.

Structural Analysis[1]

¢ C4-Methoxy Group (+M Effect): The oxygen lone pair donates electron density into the
benzene ring, activating the C5 position and increasing electron density at C3 via cross-
conjugation. This steric bulk at C4 also influences binding pocket selectivity in enzymatic
targets.

e C7-Nitro Group (-M, -I Effect): The nitro group is a strong electron-withdrawing group (EWG).
Located at C7, it significantly acidifies the indole N-H proton (lowering pKa) and deactivates
the benzene ring towards further electrophilic substitution.

o Dipole Moment: The opposing vectors of the C4-OMe and C7-NO2 groups create a strong
dipole, enhancing solubility in polar aprotic solvents (DMSO/DMF) which is critical for
nucleophilic substitution reactions on the nitro group.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the electronic distribution and primary reactive sites.
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Caption: Functional reactivity map highlighting the electronic push-pull dynamic between the
C4-methoxy activator and C7-nitro deactivator.

Synthetic Methodology

The synthesis of 4-methoxy-7-nitro-1H-indole is non-trivial due to the incompatibility of
standard nitration conditions with the electron-rich indole ring (which favors C3 nitration). The
most authoritative and scalable route is the Modified Batcho-Leimgruber Indole Synthesis,
which constructs the pyrrole ring after establishing the benzene substitution pattern.

Protocol: Modified Batcho-Leimgruber Route

This protocol avoids the formation of regioisomeric mixtures common in direct nitration.

Precursor: 1-Methoxy-2-methyl-3,6-dinitrobenzene (derived from nitration of 2-methyl-3-
nitroanisole).

Step 1: Enamine Formation[1]

e Reagents: 1-Methoxy-2-methyl-3,6-dinitrobenzene,

-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).[2]

e Conditions: Heat to 110°C in DMF for 4—6 hours.

e Mechanism: Condensation of DMF-DMA with the acidic methyl group (activated by
ortho/para nitro groups) yields the trans-

-dimethylaminostyrene intermediate.

o Checkpoint: The solution turns deep red/purple, indicating enamine formation.

Step 2: Selective Reductive Cyclization

Critical Step: Standard hydrogenation (H2/Pd-C) will reduce both nitro groups. To retain the C7-
nitro group, a selective reduction is required.

o Reagents: Titanium(lll) chloride (TiCl3) or Iron/Acetic Acid (Fe/AcOH).

e Protocol:
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o Dissolve the crude enamine in agueous acetic acid.
o Add Fe powder slowly at 50°C.

o Monitor via TLC.[3] The nitro group ortho to the enamine side chain (position 2 of toluene)
is selectively reduced to an amine, which immediately attacks the enamine double bond to
close the pyrrole ring.

o The C7-nitro (originally at position 3/6) remains intact due to steric protection or electronic
deactivation relative to the participating nitro group.

« Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Start: 2-Methyl-3,6-dinitroanisole

ondensation

Step 1: Enamine Formation
(DMF-DMA, 110°C)

! Intermediate:
: Trans-beta-dimethylaminostyrene

eduction

Step 2: Selective Reductive Cyclization
(Fe/AcOH or TiCI3)
*Targeting ortho-nitro only*

yclization

Final Product:
4-Methoxy-7-nitro-1H-indole
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Caption: Step-wise synthesis via the Batcho-Leimgruber method, ensuring regioselective
retention of the C7-nitro group.

Medicinal Chemistry Applications
HIV-1 Attachment Inhibitors

This scaffold is a direct precursor to the 4-methoxy-7-aminoindole core found in next-
generation HIV-1 attachment inhibitors (analogs of Temsavir/Fostemsauvir).

e Mechanism: The indole core binds to the gp120 viral envelope protein.
» Role of Substituents:
o C4-OMe: Contacts the hydrophobic pocket of gp120, improving binding affinity.

o C7-Functionality: The nitro group is reduced to an amine and coupled with oxoacetyl-
piperazine moieties to extend into the solvent channel, blocking CD4 receptor
engagement.

Kinase Inhibition

The 7-nitro group serves as a "masked" handle for installing solubilizing groups or hydrogen
bond donors/acceptors required for the hinge-binding region of kinase enzymes.

Characterization Data (Reference Standards)

Researchers should validate synthesized material against these expected spectral values.
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Technique Expected Signals / Characteristics

512.1 (brs, 1H, NH); 5 8.05 (d, 1H, H8,
deshielded by NO2); & 6.80 (d, 1H, H5); & 7.50
(t, 1H, H2); 5 6.90 (m, 1H, H3); 5 3.95 (s, 3H,
OMe).

1H NMR (DMSO-ds)

Signals at ~150 ppm (C4-0), ~135 ppm (C7-
NOz2), ~56 ppm (OMe).

13C NMR

[M+H]* = 193.17. Distinct fragmentation loss of -

Mass Spectrometr
P Y OMe (31 Da) or -NO2z (46 Da).

3300 cm~1 (N-H stretch), 1520 & 1340 cm~!

IR Spectrosco
P Py (NO2 asymmetric/symmetric stretch).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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